2-Fluoro-4-(methylamino)phenol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO |
|---|---|
Molecular Weight |
141.14 g/mol |
IUPAC Name |
2-fluoro-4-(methylamino)phenol |
InChI |
InChI=1S/C7H8FNO/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,1H3 |
InChI Key |
AKWCWAJJNBGMNG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
Electrophilic Aromatic Substitution Eas :
Electrophilic aromatic substitution is a fundamental reaction for phenols. Computational models can predict the most likely sites for electrophilic attack by calculating the relative energies of the sigma complexes (arenium ions) formed as intermediates. For 2-Fluoro-4-(methylamino)phenol, the powerful activating effect of the para-methylamino group directs electrophiles primarily to the positions ortho to it (positions 3 and 5). The fluorine atom at position 2 will likely exert a deactivating effect on its adjacent positions (1 and 3). Therefore, electrophilic substitution is most likely to occur at position 5, and to a lesser extent, position 3.
Theoretical calculations can provide quantitative data on the activation barriers for electrophilic attack at different positions, confirming the regioselectivity. The general mechanism proceeds through the formation of a carbocation intermediate, and the stability of this intermediate is a key factor in determining the reaction rate and outcome. acs.org
Reactions Involving the Hydroxyl Group:
The phenolic hydroxyl group is a key site of reactivity. Theoretical studies on substituted phenols have extensively investigated the O-H bond dissociation energy (BDE), which is a critical parameter for understanding antioxidant activity and reactions involving free radicals. mdpi.com The electron-donating methylamino group is expected to lower the O-H BDE, making the compound a potentially better radical scavenger than phenol (B47542) itself. Conversely, the electron-withdrawing fluorine atom might slightly increase the BDE. Computational studies can precisely quantify these opposing effects.
Furthermore, the hydroxyl group can undergo reactions such as etherification and esterification. Theoretical models can elucidate the mechanisms of these reactions by mapping the potential energy surface and identifying the transition states.
Nucleophilic Aromatic Substitution Sna R :
While phenols are generally not reactive towards nucleophilic aromatic substitution, the presence of a strongly electron-withdrawing group can facilitate such reactions, especially if there is a good leaving group. In the case of 2-Fluoro-4-(methylamino)phenol, the fluorine atom itself could potentially act as a leaving group in a nucleophilic aromatic substitution reaction, although this would require harsh conditions or activation of the ring, for instance, through coordination to a metal complex. researchgate.net Computational studies can be employed to calculate the energy barriers for such transformations and assess their feasibility.
Data from Theoretical Studies on Substituted Phenols
While specific data for this compound is unavailable, the following tables summarize the general trends observed in computational studies of phenols with electron-donating and electron-withdrawing substituents, which can be used to infer the properties of the target molecule.
| Substituent Type | Effect on Electron Density of the Ring | Influence on Electrophilic Aromatic Substitution | Impact on O-H Bond Dissociation Energy (BDE) |
| Electron-Donating (e.g., -NH₂, -OH, -OR, -CH₃) | Increases electron density, especially at ortho and para positions. | Activates the ring, increasing the reaction rate. Directs incoming electrophiles to ortho and para positions. | Generally decreases the O-H BDE, enhancing antioxidant potential. |
| Electron-Withdrawing (e.g., -NO₂, -CN, -C(O)R, Halogens) | Decreases electron density on the ring. | Deactivates the ring, decreasing the reaction rate. Directs incoming electrophiles to the meta position (except for halogens which are ortho, para directing). | Generally increases the O-H BDE. |
Interactive Data Table: Predicted Reactivity of this compound
The following interactive table provides a qualitative prediction of the reactivity of this compound at different positions based on the known effects of the fluoro and methylamino substituents.
| Position on the Phenol (B47542) Ring | Substituent | Predicted Reactivity towards Electrophiles | Rationale |
| 1 | -OH | Site of reactions like etherification and esterification. | The phenolic hydroxyl group is inherently reactive. |
| 2 | -F | Low | The position is blocked by the fluorine atom. |
| 3 | Moderate to High | Ortho to the activating methylamino group, but also adjacent to the deactivating fluorine atom. | |
| 4 | -NHCH₃ | Low | The position is blocked by the methylamino group. |
| 5 | High | Ortho to the activating methylamino group and meta to the deactivating fluorine atom, making it the most likely site for electrophilic attack. | |
| 6 | Moderate | Para to the deactivating fluorine atom and meta to the activating methylamino group. |
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups and characterizing the bonding within a molecule. mdpi.com The analysis of the vibrational spectra of 2-Fluoro-4-(methylamino)phenol involves assigning specific absorption and scattering bands to the vibrational modes of its constituent parts.
The vibrational spectrum of this compound is characterized by contributions from the phenol (B47542), secondary amine, and fluoro-substituted aromatic ring moieties. While direct spectral data for this specific compound is not extensively published, assignments can be reliably predicted based on data from analogous structures like fluorophenols, methylanilines, and other substituted phenols. researchgate.netresearchgate.netresearchgate.net
Key functional group vibrations are expected in the following regions:
O-H and N-H Vibrations: The O-H stretching vibration of the phenolic group typically appears as a broad, strong band in the FT-IR spectrum, generally in the 3200-3550 cm⁻¹ region due to hydrogen bonding. instanano.com The N-H stretching of the secondary amine is expected as a medium, sharp band around 3310-3350 cm⁻¹. instanano.comresearchgate.net
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ range. libretexts.org The C-H stretching from the methyl (-CH₃) group is expected in the 2850-3000 cm⁻¹ region. libretexts.org
Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic ring typically produce a set of bands in the 1400-1600 cm⁻¹ region. libretexts.org The pattern of these bands can offer clues about the substitution pattern on the ring.
C-F Vibration: The C-F stretching vibration is a key indicator for fluorinated compounds and is generally observed as a strong band in the 1100-1250 cm⁻¹ range. rsc.org
C-O and C-N Vibrations: The C-O stretching of the phenol group is expected around 1250 cm⁻¹, while the C-N stretching of the aromatic amine should appear between 1325 cm⁻¹ and 1033 cm⁻¹. mdpi.com
The following table summarizes the predicted vibrational assignments for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity | Reference |
|---|---|---|---|---|
| O-H Stretch (H-bonded) | Phenol | 3200 - 3550 | Strong, Broad | instanano.com |
| N-H Stretch | Secondary Amine | 3310 - 3350 | Medium, Sharp | instanano.com |
| C-H Stretch (Aromatic) | Benzene (B151609) Ring | 3000 - 3100 | Medium to Weak | libretexts.org |
| C-H Stretch (Aliphatic) | Methyl Group | 2850 - 3000 | Medium | libretexts.org |
| C=C Stretch (In-ring) | Benzene Ring | 1400 - 1600 | Medium to Weak | libretexts.org |
| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1250 | Strong | rsc.org |
| C-O Stretch | Phenol | ~1250 | Strong | mdpi.com |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Medium | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. uobasrah.edu.iq
The ¹H and ¹³C NMR spectra provide definitive confirmation of the molecular structure by identifying the number and connectivity of hydrogen and carbon atoms. nih.gov The chemical shifts (δ) are influenced by the electron-donating hydroxyl (-OH) and methylamino (-NHCH₃) groups and the electron-withdrawing fluorine (-F) atom. Predicted spectral data can be inferred from related compounds such as 2-fluorophenol (B130384) and 2-fluoro-4-methylaniline. chemicalbook.comchemicalbook.com
¹H NMR:
Aromatic Protons: The three protons on the aromatic ring will appear as multiplets, with their chemical shifts and coupling patterns determined by their position relative to the substituents.
OH and NH Protons: The signals for the phenolic OH and the amine NH protons are typically broad and their chemical shifts can vary significantly with solvent, concentration, and temperature due to proton exchange. mdpi.com
CH₃ Protons: The methyl group protons will appear as a singlet or a doublet (if coupled to the N-H proton), typically in the upfield region of the spectrum.
¹³C NMR:
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF). The carbons attached to the oxygen (C-O) and nitrogen (C-N) will be shifted downfield.
Methyl Carbon: A single signal in the upfield region corresponds to the methyl carbon.
The following table presents predicted NMR data for this compound.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity / Coupling | Reference |
|---|---|---|---|---|
| ¹H | Aromatic H | 6.5 - 7.2 | Multiplets (m) | chemicalbook.comchemicalbook.com |
| ¹H | -OH | Variable (4.5 - 8.0) | Broad Singlet (br s) | mdpi.com |
| ¹H | -NH | Variable (3.5 - 5.0) | Broad Singlet (br s) | mdpi.com |
| ¹H | -CH₃ | ~2.8 | Singlet (s) or Doublet (d) | chemicalbook.com |
| ¹³C | C-F | ~150 - 155 | Doublet (d, ¹JCF ≈ 240-250 Hz) | nih.gov |
| ¹³C | C-OH | ~140 - 145 | Doublet (d, ²JCF) | nih.gov |
| ¹³C | C-NH | ~145 - 150 | Singlet (s) | nih.gov |
| ¹³C | Aromatic C-H | 110 - 125 | Doublets (d, JCH) | nih.gov |
| ¹³C | -CH₃ | ~30 | Quartet (q) | nih.gov |
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov It offers a wide chemical shift range and high sensitivity, making it an excellent tool for identifying the parent compound and tracking the formation of fluorinated degradation products in environmental or metabolic studies. nih.govrsc.org The ¹⁹F chemical shift is highly sensitive to the local electronic environment. In studies on the microbial degradation of fluorophenols, ¹⁹F NMR has been instrumental in identifying metabolites like fluorocatechols and fluoromuconates, and in observing defluorination events. nih.govresearchgate.net For this compound, a single resonance would confirm the presence of one fluorine atom, and the appearance of new signals over time could indicate chemical or biological transformation. bohrium.com
Advanced NMR experiments provide deeper structural and dynamic information.
Variable-Temperature (VT) NMR: VT-NMR studies are employed to investigate dynamic processes such as conformational changes or restricted rotation. ox.ac.uk For substituted phenols, VT-NMR can be used to study the rotation around the C-O bond or to sharpen broad peaks caused by chemical exchange, providing clearer spectra and kinetic information. acs.orgresearchgate.net
Rotating-Frame Overhauser Effect Spectroscopy (ROESY): ROESY is a 2D NMR technique that identifies protons that are close to each other in space. For related compounds, ROESY can be used to establish the relative orientation of substituents on the aromatic ring, for instance, by observing cross-peaks between the methyl protons and adjacent aromatic protons. ethz.ch
Mass Spectrometry for Molecular Identification and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chromatographyonline.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. nih.gov
For this compound (Molecular Weight: 141.14 g/mol ), the mass spectrum would show a molecular ion peak [M]⁺ at m/z 141. researchgate.net The fragmentation of this ion under electron impact (EI) conditions would likely proceed through several characteristic pathways for phenols and anilines: libretexts.orglibretexts.org
Alpha-Cleavage: A primary fragmentation pathway for the methylamino group would be the loss of a hydrogen radical to form a stable iminium cation at m/z 140, or the loss of the methyl group (•CH₃) to yield a fragment at m/z 126. youtube.com
Loss of Neutral Molecules: The molecular ion can undergo rearrangement and lose small, stable neutral molecules. A common fragmentation for phenols is the loss of carbon monoxide (CO), which would lead to a fragment ion at m/z 113 (141 - 28). libretexts.org Loss of hydrogen cyanide (HCN) from the amine portion could also occur.
Fluorine-Containing Fragments: The presence of fluorine influences fragmentation, and characteristic ions containing fluorine would be observed throughout the spectrum. The stability of the C-F bond means that many fragments will retain the fluorine atom. researchgate.net
These fragmentation patterns provide a "fingerprint" that confirms the identity of the compound and can offer mechanistic insights into its gas-phase ion chemistry. youtube.com
Advanced Spectroscopic and Structural Analysis of this compound
The comprehensive characterization of a chemical compound is fundamental to understanding its properties and potential applications. For a molecule such as this compound, a combination of advanced analytical techniques is employed to confirm its identity, elucidate its structure, and analyze its behavior. The following sections detail the application of key spectroscopic and crystallographic methods for the structural elucidation of this compound. While specific experimental data for this compound is not extensively published, the principles and methodologies described are standard for its characterization.
Computational Chemistry and Theoretical Studies
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry and theoretical studies provide invaluable insights into the reaction mechanisms and pathways of phenolic compounds. While specific theoretical studies on the reaction mechanisms of 2-Fluoro-4-(methylamino)phenol are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from computational analyses of phenols bearing similar substituent groups, namely fluoro and amino functionalities. These studies help elucidate how such substituents modulate the electronic structure, reactivity, and potential transformation pathways of the phenol (B47542) ring.
The reactivity of a substituted phenol is fundamentally governed by the electronic effects of its substituents. The interplay between the electron-donating methylamino group and the electron-withdrawing fluorine atom in this compound is expected to create a unique electronic environment that dictates its behavior in various chemical reactions.
Influence of Substituents on Phenolic Reactivity: A Theoretical Perspective
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in dissecting the influence of various substituents on the reactivity of the phenol moiety. These studies often focus on parameters such as bond dissociation energies (BDE), frontier molecular orbitals (HOMO-LUMO), and the energetics of reaction intermediates and transition states.
The methylamino group (-NHCH₃) at the para-position is a strong activating group. Through resonance, it donates electron density to the aromatic ring, thereby increasing the nucleophilicity of the ortho and para positions relative to the hydroxyl group. This enhanced electron density facilitates electrophilic aromatic substitution reactions. semanticscholar.org
The combined effect of these two groups on this compound is a subject of interest for theoretical exploration. The strong electron-donating character of the methylamino group is likely to dominate, making the ring more susceptible to electrophilic attack than unsubstituted phenol. However, the fluorine atom will modulate the regioselectivity of such reactions.
Potential Reaction Pathways and Mechanistic Insights
Based on theoretical studies of related substituted phenols, several key reaction mechanisms and pathways can be postulated for this compound.
Applications As a Building Block in Complex Organic Synthesis
Role in the Synthesis of Active Pharmaceutical Ingredient (API) Intermediates
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The presence of a fluorine atom in 2-Fluoro-4-(methylamino)phenol makes it an attractive starting material for the synthesis of novel active pharmaceutical ingredients (APIs). While specific examples of its direct use in marketed drugs are not extensively documented, its structural motifs are present in various pharmacologically active compounds.
The aminophenol core is a key component in a variety of bioactive molecules. For instance, derivatives of 2-aminophenol (B121084) have been investigated for their potential as antimitotic agents, which are crucial in cancer therapy. nih.gov The synthesis of new para-aminophenol derivatives as analogues of paracetamol has also been a subject of research to develop safer analgesic and antipyretic drugs. nih.gov The methylamino group in this compound can be further functionalized to introduce diverse pharmacophores, allowing for the generation of extensive compound libraries for high-throughput screening.
The general synthetic utility of fluorinated aminophenols as intermediates is well-established. For example, 4-amino-2-fluorophenol (B116865) is utilized in the synthesis of disinfectants and epoxy resins. guidechem.com The hydroxyl and amino groups can undergo various chemical transformations, such as alkylation and diazotization, to yield a range of derivatives for further synthetic elaboration. guidechem.com
| Structural Feature | Potential Contribution to API Synthesis | Example of Application in Related Compounds |
|---|---|---|
| Fluorine Atom | Enhanced metabolic stability, increased binding affinity, improved bioavailability. | Incorporation into various drug candidates to modulate pharmacokinetic and pharmacodynamic properties. |
| Aminophenol Core | Serves as a scaffold for a variety of bioactive molecules. | Derivatives of 2-aminophenol investigated as antimitotic agents. nih.gov |
| Methylamino Group | Allows for further functionalization and introduction of diverse pharmacophores. | Modification of the amino group to create libraries of compounds for drug screening. |
Utilization in the Formation of Functional Polymers and Materials
The unique combination of functional groups in this compound makes it a promising monomer for the synthesis of functional polymers. The presence of both a hydroxyl and a secondary amine group allows for its participation in various polymerization reactions, such as polycondensation and polyaddition, to form polyesters, polyamides, and polyurethanes. The incorporation of fluorine into the polymer backbone can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. nih.govmdpi.com
While direct polymerization of this compound is not extensively reported, the use of aminophenols in polymer synthesis is a known strategy. For example, m-aminophenol has been used as a monomer in the preparation of porous hypercrosslinked polymers for the effective removal of organic dyes from water. nih.gov Fluorinated polymers are recognized as important functional materials with a wide range of applications, and the development of depolymerizable semi-fluorinated polymers is an active area of research for creating sustainable materials. rsc.orgrsc.org The solution self-assembly of fluorinated polymers often leads to unique morphologies with valuable properties. rsc.org
The reactivity of the phenol (B47542) and amine groups can also be exploited for post-polymerization modification of existing polymers, allowing for the introduction of specific functionalities. researchgate.net This approach enables the tailoring of material properties for specific applications.
| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |
|---|---|---|
| Polyesters | As a diol monomer in polycondensation reactions. | Enhanced thermal stability and chemical resistance due to fluorine content. |
| Polyamides | As a diamine monomer in polycondensation reactions. | Improved mechanical properties and hydrophobicity. |
| Polyurethanes | As a chain extender or part of the polyol component. | Low surface energy and good biocompatibility. mdpi.com |
Precursor in Ligand Design and Coordination Chemistry
The hydroxyl and amino groups of this compound can act as coordination sites for metal ions, making it a valuable precursor for the design of novel ligands in coordination chemistry. The ability of aminophenol derivatives to form stable complexes with a variety of metal ions is well-documented. For instance, 4-aminophenol (B1666318) has been used to synthesize coordination complexes with Cu(II) and Co(II). ugm.ac.idresearchgate.net
The ortho-positioning of the hydroxyl and amino groups in the parent 2-aminophenol structure allows for the formation of stable five-membered chelate rings with metal centers. ossila.com The fluorine substituent in this compound can influence the electronic properties of the ligand, thereby modulating the stability and reactivity of the resulting metal complexes. These complexes can find applications in catalysis, materials science, and as therapeutic agents. For example, Schiff base Sn(IV) complexes derived from 2-amino-4-fluorophenol (B1270792) have shown in vitro cytotoxicity towards human cancer cells. ossila.com
The synthesis of Schiff bases from aminophenols is a common strategy to create multidentate ligands. nih.gov The imine nitrogen and phenolic oxygen can both coordinate to a metal ion, leading to the formation of stable complexes with interesting biological and photochemical properties.
Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to the rational design of new molecules with desired properties, particularly in drug discovery and materials science. This compound serves as an excellent scaffold for the design and synthesis of analogs to probe the influence of specific structural modifications on biological activity or material properties.
By systematically modifying the substituents on the aromatic ring, the nature of the amino group, or the position of the fluorine atom, researchers can gain insights into the key structural features responsible for a particular function. For example, SAR studies on 2-aminobenzophenone (B122507) derivatives have revealed that the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring is crucial for increased growth inhibition in cancer cells. nih.gov Similarly, studies on aminophenol-containing compounds have been conducted to evaluate their potential as antiproliferative agents. nih.gov
The synthesis of a series of fluorinated o-aminophenol derivatives has been undertaken to develop pH-sensitive probes for measuring intracellular pH. nih.gov Such studies highlight the importance of fluorination in fine-tuning the physicochemical properties of molecules for specific applications. The insights gained from SAR studies on analogs of this compound can guide the development of more potent and selective APIs, more efficient catalysts, or materials with tailored properties.
Environmental Transformation Pathways and Mechanistic Degradation Studies
Photochemical Degradation Mechanisms of Fluorinated Phenols and Aminophenols
Photolysis, or the degradation of a compound by light, is a significant abiotic transformation pathway for many organic pollutants in sunlit surface waters. nih.gov This process can occur through direct absorption of light by the target molecule or indirectly through reactions with photochemically generated reactive species. nih.govoup.com The efficiency of these photochemical processes is influenced by various environmental factors, most notably the pH of the aqueous medium.
Direct photolysis involves the absorption of solar photons by a molecule, leading to its excitation to a higher energy state. nih.gov This excited state can then undergo various chemical transformations, such as bond cleavage, rearrangement, or reaction with other molecules. For fluorinated phenols and aminophenols, the aromatic ring is the primary chromophore, absorbing light in the environmentally relevant UV spectrum. The absorption of a photon can lead to the homolytic or heterolytic cleavage of the carbon-fluorine (C-F) bond, a critical step in the degradation of these persistent compounds. acs.org While the C-F bond is exceptionally strong, photochemical excitation can provide the necessary energy to facilitate its breaking. Studies on related compounds like fluorophenols and (trifluoromethyl)phenols have shown that direct photolysis can lead to defluorination, resulting in the formation of fluoride (B91410) ions and other degradation products. nih.govoup.com The specific pathways and quantum yields are highly dependent on the molecular structure and the specific positions of the substituents on the aromatic ring. oup.com
In natural waters, indirect photolysis is often a more significant degradation pathway than direct photolysis. oup.com This process is mediated by reactive oxygen species (ROS) that are generated when natural water components, such as dissolved organic matter (DOM), nitrate, and nitrite, absorb sunlight. The most important of these ROS is the hydroxyl radical (•OH), a powerful, non-selective oxidizing agent. nih.govoup.com
The reaction between fluorinated phenols and hydroxyl radicals typically proceeds at near diffusion-controlled rates, with bimolecular rate constants in the range of 10⁹ to 10¹⁰ M⁻¹ s⁻¹. This high reactivity means that •OH can attack the aromatic ring, leading to hydroxylation, or abstract a hydrogen atom from the phenol (B47542) or methylamino group. These initial reactions generate organic radicals that can undergo further complex reactions, including ring-opening and mineralization. Advanced oxidation processes (AOPs), which are engineered systems that generate high concentrations of •OH, have been shown to accelerate the degradation of fluorinated pharmaceuticals. oup.comnih.gov Other reactive species, such as the hydrated electron (eaq–), can also contribute to indirect photolysis, particularly under anoxic conditions.
The pH of the aqueous environment is a critical parameter that significantly influences the rate of photochemical degradation for ionizable compounds like phenols and aminophenols. nih.gov The acid-base equilibrium of the phenolic hydroxyl group and the aminophenol group determines the dominant species in solution—neutral molecule, phenolate (B1203915) anion, or protonated amine. These different forms exhibit distinct light absorption properties (molar absorptivity) and reactivity towards ROS.
For instance, studies on (trifluoromethyl)phenols and fluorophenols have demonstrated that photolysis rates are highly pH-dependent, with significantly faster degradation observed at higher pH values. nih.govresearchgate.net For example, the direct photolysis rate constant for 2-(trifluoromethyl)phenol (B147641) was found to be over two orders of magnitude greater at pH 10 than at pH 7. nih.gov This is often attributed to the phenolate form, which is more electron-rich, has a higher molar absorption coefficient at longer wavelengths, and is more susceptible to oxidation than the protonated phenol. nih.govnih.gov The pH affects not only the state of the target compound but also the generation and reactivity of ROS, adding another layer of complexity to the degradation kinetics. researchgate.netmdpi.com
Table 1: Effect of pH on Photolysis Rate Constants for Model Fluorinated Phenols
| Compound | Condition | Rate Constant (h⁻¹) |
| 2-(Trifluoromethyl)phenol | pH 5 | 3.52 ± 0.07 |
| pH 7 | 26.4 ± 0.64 | |
| pH 10 | 334.1 ± 93.45 | |
| pH 7 + H₂O₂ | 29.99 ± 1.47 | |
| pH 10 + Sulfite | 422.4 ± 9.38 | |
| This interactive table is based on data for model compounds to illustrate the principles of pH-dependent photolysis. nih.govresearchgate.net |
Enzymatic Defluorination and Biotransformation Mechanisms
While the C-F bond's strength makes many organofluorine compounds resistant to biological degradation, various microorganisms have evolved enzymatic systems capable of cleaving this bond. researchgate.net Enzymatic defluorination and biotransformation are key processes that can lead to the detoxification and mineralization of fluorinated pollutants. researchgate.net
Heme dehaloperoxidases (DHPs) are enzymes that can catalyze the oxidative dehalogenation of aromatic compounds, including fluorinated phenols. acs.orgacs.org These enzymes utilize a heme cofactor and hydrogen peroxide (H₂O₂) to activate the substrate. manchester.ac.uk Although they typically act on chlorinated and brominated compounds, evidence suggests they are also capable of C-F bond cleavage. acs.orgacs.org
The proposed catalytic mechanism involves the reaction of the ferric resting state of the enzyme with H₂O₂ to form a highly reactive ferryl-oxo porphyrin radical cation intermediate known as Compound I. acs.org This intermediate then initiates the reaction by abstracting a hydrogen atom from the phenolic hydroxyl group of the fluorophenol substrate. manchester.ac.uk This is followed by an "OH rebound" step, where the hydroxyl group from the heme is transferred back to the aromatic ring, typically at a position ortho or para to the original hydroxyl group. manchester.ac.uk This forms a hydroxycyclohexadienone intermediate. The final, often rate-determining, step is the release of the fluorine atom as a fluoride ion, leading to the formation of a benzoquinone product. acs.orgmanchester.ac.uk This enzymatic pathway represents a promising avenue for the bioremediation of water contaminated with fluorophenols. acs.org
Flavin-containing monooxygenases (FMOs) are a family of enzymes that specialize in the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur, in a wide range of xenobiotic compounds. wikipedia.orgnih.gov These enzymes are crucial in the metabolism and detoxification of many drugs and environmental pollutants. mdpi.com For a compound like 2-Fluoro-4-(methylamino)phenol, the methylamino group represents a potential target for FMO-catalyzed oxidation.
The FMO catalytic cycle is distinct from that of cytochrome P450 enzymes. nih.gov The enzyme first reduces its flavin adenine (B156593) dinucleotide (FAD) cofactor using NADPH. This reduced FAD then reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. nih.govmdpi.com This potent oxidizing species is the form in which the enzyme is thought to exist in the cell, awaiting a suitable substrate. nih.gov When a nucleophilic substrate like an amine enters the active site, the C4a-hydroperoxyflavin transfers an oxygen atom to the nitrogen, resulting in the formation of an N-oxide or hydroxylamine (B1172632) derivative. The other oxygen atom is reduced to water. nih.gov This biotransformation increases the polarity of the molecule, facilitating its excretion. While direct defluorination by FMOs is not a primary mechanism, the oxidation of the methylamino group represents a significant biotransformation pathway that alters the compound's chemical properties and potential toxicity. wikipedia.orgnih.gov
Lack of Specific Research Data Hinders Detailed Environmental Analysis of this compound
A comprehensive review of scientific literature reveals a significant gap in the understanding of the environmental fate of the chemical compound this compound. Specifically, there is a lack of published research detailing its environmental transformation pathways, the identity of its degradation products, and the mechanistic processes involved in the cleavage of its aromatic ring. Consequently, a detailed and scientifically accurate article strictly adhering to the requested outline on these specific aspects cannot be generated at this time.
While general principles of the environmental degradation of analogous compounds, such as fluorinated phenols and aminophenols, are established, applying these findings directly to this compound without specific experimental data would be speculative and would not meet the required standards of scientific accuracy. Research on related compounds suggests that environmental transformation could involve microbial or photochemical processes, potentially leading to hydroxylation, deamination, or defluorination. However, the specific influence of the fluoro and methylamino substituents on these pathways for this particular molecule remains uninvestigated.
Similarly, while fluorine mass balance is a critical tool in assessing the environmental fate of organofluorine compounds, no such studies have been reported for this compound. Such an analysis would be essential to track the transformation of the fluorine atom and to identify any persistent fluorinated degradation products.
Furthermore, the mechanistic details of how the aromatic ring of this compound might be cleaved are unknown. In other phenolic compounds, enzymatic processes, often initiated by dioxygenases, lead to ring fission. The presence and position of the fluorine and methylamino groups on the aromatic ring would undoubtedly influence the enzymatic susceptibility and the specific mechanism of ring cleavage, but dedicated studies are required to elucidate these pathways.
Given the strict adherence to scientifically accurate and specific information as per the user's instructions, and the absence of such information in the public domain for this compound, it is not possible to provide a thorough and informative article on its environmental transformation and degradation. Further empirical research is necessary to address these knowledge gaps.
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-Fluoro-4-(methylamino)phenol
Research on this compound, a specific fluorinated aminophenol, is part of a broader investigation into the properties and applications of fluorinated organic compounds. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties due to fluorine's high electronegativity and small size. While specific studies focusing exclusively on this compound are not extensively detailed in the provided search results, we can infer its characteristics and potential from research on analogous compounds.
Aminophenols, in general, are important precursors and intermediates in various chemical syntheses, including pharmaceuticals and dyes. The presence of both an amino and a hydroxyl group on the aromatic ring makes them versatile building blocks. The para-isomer of aminophenol (p-aminophenol) is a well-known intermediate in the synthesis of the analgesic drug, paracetamol. arxiv.orgmdpi.com The introduction of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.
Fluorinated aminophenol derivatives have been synthesized and investigated for various applications. For instance, fluorinated o-aminophenol derivatives have been developed as pH-sensitive probes for measuring intracellular pH. nih.govacs.org Another related compound, 2-Amino-4-fluorophenol (B1270792), serves as a precursor for synthesizing benzoxazole (B165842) and benzoxazine (B1645224) derivatives, which are found in fluorescent dyes and active pharmaceutical ingredients (APIs). ossila.com It is plausible that this compound could serve as a valuable intermediate in similar synthetic applications.
The table below summarizes the key information for this compound and related fluorinated aminophenols.
| Compound Name | CAS Number | Molecular Formula | Key Application/Research Area |
| This compound | Not Available | C₇H₈FNO | Potential intermediate in medicinal chemistry and material science. |
| 2-Amino-4-fluorophenol | 399-97-3 | C₆H₆FNO | Precursor for benzoxazoles and benzoxazines, used in APIs and fluorescent dyes. ossila.com |
| 4-Fluoro-2-[(methylamino)methyl]phenol | 1363166-05-5 | C₈H₁₀FNO | Building block in organic synthesis. sigmaaldrich.comappchemical.com |
| N-ethyl-5-fluoro-2-aminophenol N,O-diacetate | Not Available | Not Available | pH-sensitive probe for physiological measurements. nih.gov |
Emerging Research Avenues in Fluorinated Aminophenol Chemistry
The field of fluorine chemistry is dynamic, with continuous development of new synthetic methods and applications. nih.govresearchgate.netmdpi.com Emerging research in fluorinated aminophenol chemistry is focused on several key areas:
Medicinal Chemistry: The strategic incorporation of fluorine into drug candidates continues to be a major driver of research. mdpi.com Fluorinated aminophenols are attractive scaffolds for developing new therapeutic agents. Their derivatives are being explored for their potential as enzyme inhibitors, radiotracers for positron emission tomography (PET) imaging, and as components of complex bioactive molecules. nih.govresearchgate.netbiorxiv.org For example, fluorinated compounds are being investigated for their potential in treating cancer and viral infections like SARS-CoV-2. acs.orggoogle.com
Materials Science: Fluorinated compounds possess unique properties that are valuable in materials science. researchgate.net Research is underway to utilize fluorinated aminophenols in the synthesis of advanced polymers and materials with desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties. mdpi.com The functional chemistry of fluorinated graphene, for instance, opens avenues for creating new derivatives with broad applications. researchgate.net
Catalysis and Synthesis: New catalytic methods are being developed for the selective fluorination of organic molecules, which can be applied to the synthesis of novel fluorinated aminophenols. nih.govresearchgate.net These advancements allow for more efficient and precise installation of fluorine atoms, enabling the creation of a wider range of functionalized compounds for various applications. mdpi.comresearchgate.net
Methodological Advancements in Characterization and Computational Modeling
The characterization of novel fluorinated compounds is often challenging due to the unique properties of the fluorine atom. Recent advancements in analytical techniques have greatly facilitated this process.
Analytical Techniques: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for the structural elucidation of newly synthesized fluorinated compounds. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is indispensable for characterizing fluorinated molecules, providing detailed information about the chemical environment of the fluorine atoms. acs.org
Computational Modeling: Computational chemistry plays an increasingly vital role in understanding the properties and reactivity of fluorinated aminophenols. Density Functional Theory (DFT) calculations can be employed to study the stability, electronic properties, and reactivity of aminophenol derivatives. researchgate.net These theoretical studies can predict parameters such as ionization potential and bond dissociation energies, offering insights into the molecule's behavior in chemical reactions. researchgate.net Computational models are also used to predict the behavior of molecules in biological systems, aiding in drug discovery and design. the-scientist.com For instance, simulations can explore how molecules cross protein shells, which has implications for understanding metabolic pathways. the-scientist.com Kinetic modeling based on radical reactions can also be established to understand degradation mechanisms of aminophenols. frontiersin.org
The following table highlights some advanced methodologies used in the study of fluorinated aminophenols.
| Methodology | Application in Fluorinated Aminophenol Research |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition analysis of novel compounds. nih.gov |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and fragmentation pattern analysis. nih.gov |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Characterization and study of the electronic environment of fluorine atoms. acs.org |
| Density Functional Theory (DFT) | Calculation of molecular stability, reactivity, and electronic properties. researchgate.net |
| Kinetic Modeling | Understanding reaction mechanisms and degradation pathways. frontiersin.org |
| In Silico ADME Prediction | Computational prediction of absorption, distribution, metabolism, and excretion properties for drug development. the-scientist.com |
Potential for Novel Synthetic Applications and Mechanistic Discoveries
The unique structural features of this compound suggest several avenues for novel synthetic applications and the exploration of reaction mechanisms. The interplay between the electron-donating hydroxyl and methylamino groups and the electron-withdrawing fluorine atom on the aromatic ring can lead to interesting reactivity patterns.
Novel Synthetic Routes: The development of efficient and selective methods for the synthesis of fluorinated aminophenols is an active area of research. Microwave-assisted synthesis, for example, has been employed for the rapid and efficient synthesis of novel heterocyclic compounds derived from fluorinated precursors. researchgate.net The reactivity of the functional groups in this compound can be exploited to construct more complex molecules. For instance, the amino and hydroxyl groups can participate in cyclization reactions to form heterocyclic systems, which are common motifs in pharmaceuticals. ossila.com
Mechanistic Insights: Studying the reactions of this compound can provide valuable insights into the mechanisms of electrophilic and nucleophilic aromatic substitution reactions on polysubstituted benzene (B151609) rings. The fluorine substituent can influence the regioselectivity of these reactions. Understanding these mechanistic details is crucial for designing rational synthetic strategies for a wide range of fluorinated aromatic compounds. researchgate.net The presence of fluorine can also impact the antioxidant properties of the phenol (B47542) group, a topic of interest in the study of phenolic compounds. nih.govnih.gov
Future research in this area will likely focus on leveraging the unique properties of this compound and other fluorinated aminophenols to develop new functional molecules with tailored properties for applications in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Fluoro-4-(methylamino)phenol, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or reductive amination. For example, fluorinated aromatic precursors (e.g., 2-fluoro-4-nitrophenol) can undergo nitro-group reduction followed by methylation of the amine. Reaction conditions such as temperature (e.g., 60–80°C for nitro reduction) and choice of catalyst (e.g., Pd/C for hydrogenation) critically influence yield and purity. Post-synthesis purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) is essential to achieve >97% purity .
Q. How can researchers safely handle and store this compound in laboratory settings?
- Methodological Answer : Due to its neurotoxic and hepatotoxic potential, use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent oxidation. Dust formation should be minimized via wet handling or solvent slurry techniques. Toxicity mitigation in biological assays requires pre-experiment solubility testing in DMSO/PBS and adherence to waste disposal protocols per local regulations .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm aromatic substitution patterns (e.g., fluorine-induced deshielding at C-2/C-4). F NMR can resolve fluorine-environment specificity.
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 156.07).
- FT-IR : Hydroxyl (3200–3400 cm) and amine (1600–1650 cm) stretches confirm functional groups .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s role in enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Assays : Use fluorometric or colorimetric assays (e.g., Folin-Ciocalteu reagent for phenol quantification ) to monitor inhibition kinetics.
- Receptor Studies : Radioligand binding assays (e.g., H-labeled analogs) or surface plasmon resonance (SPR) quantify affinity. Fluorine’s electronegativity enhances selectivity for hydrophobic binding pockets, as seen in CRBN E3 ligase modulators .
- Controls : Include competitive inhibitors (e.g., unlabeled ligand) and negative controls (solvent-only) to validate specificity.
Q. How can contradictory reports on this compound’s biological activity be resolved experimentally?
- Methodological Answer :
- Dose-Response Analysis : Perform IC or EC curves across multiple cell lines (e.g., HEK293 vs. HepG2) to assess context-dependent effects.
- Orthogonal Assays : Combine enzymatic assays with cellular viability (MTT assay) and transcriptomic profiling (RNA-seq) to distinguish direct inhibition from off-target effects.
- Structural Analog Comparison : Test derivatives (e.g., 4-methyl or 4-methoxy analogs ) to isolate fluorine’s role in activity discrepancies .
Q. What strategies optimize this compound for radiolabeling in PET imaging studies?
- Methodological Answer :
- Radiosynthesis : Use C-methylation of phenolic precursors (e.g., 2-fluoro-4-hydroxyphenyl intermediates) with C]CHI under basic conditions (KCO, DMF, 80°C). Purify via HPLC (C18 column, acetonitrile/water) to achieve >99% radiochemical purity .
- In Vivo Validation**: Conduct biodistribution studies in rodent models with blocking agents to confirm target specificity.
Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices, identifying electrophilic centers (e.g., C-4 position).
- MD Simulations : Model solvent effects (e.g., DMSO vs. water) on reaction kinetics. Fluorine’s inductive effect lowers electron density at adjacent carbons, favoring SNAr mechanisms with amines or thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
